molecular formula C9H12ClNO B1422074 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1226426-70-5

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B1422074
CAS No.: 1226426-70-5
M. Wt: 185.65 g/mol
InChI Key: URMVZRDREQXIPA-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound . It is a benzoxazine derivative and is used as a building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .


Synthesis Analysis

The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine involves several steps . A convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their conversion into the respective carboxylic acids are described . The synthesis of benzoxazines involves the condensation of 2-hydroxybenzylamines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine ring attached to a methyl group . The IUPAC name for this compound is 2-methyl-3,4-dihydro-2H-1,4-benzoxazine .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine are complex and involve several steps . The synthesis of benzoxazines involves the condensation of 2-hydroxybenzylamines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine include its molecular weight, which is 149.19 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride derivatives have been studied for their antimicrobial and antioxidant properties. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating their potential in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis of New Derivatives

Research by Moustafa (2005) involved the synthesis of various fused and spiro 1,4-Benzoxazine derivatives, exploring the chemical diversity and potential applications of these compounds (Moustafa, 2005).

Environmentally Friendly Synthesis

Albanese et al. (2003) focused on an environmentally friendly synthesis method for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, highlighting the importance of sustainable practices in chemical synthesis (Albanese, Donghi, Landini, Lupi, & Penso, 2003).

Pesticidal Activity

A study by Shakil et al. (2010) synthesized a series of 1,3-Benzoxazines and evaluated them for pesticidal activity, demonstrating their potential use in agriculture (Shakil, Pandey, Singh, Kumar, Awasthi, Pankaj, Srivastava, Singh, & Pandey, 2010).

Biochemical Analysis

Biochemical Properties

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase I by this compound can lead to alterations in DNA replication and transcription, ultimately affecting cell proliferation and survival . Furthermore, this compound may impact other cellular processes such as apoptosis and cell cycle regulation, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. As mentioned earlier, this compound inhibits human topoisomerase I by binding to its active site, thereby blocking the enzyme’s activity . This inhibition results in the accumulation of DNA breaks and the disruption of DNA replication and transcription processes. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of topoisomerase I activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth by targeting topoisomerase I . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, this compound may accumulate in specific tissues, depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA replication and transcription . Targeting signals and post-translational modifications may play a role in directing this compound to particular organelles or subcellular structures. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVZRDREQXIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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